N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide
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Overview
Description
N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide typically involves the reaction of 5-methyl-2-phenyl-1,3-oxazole with N-phenylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as sulfuric acid and methanol, at controlled temperatures . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives, such as:
- 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
- N-((2S)-2-({(1Z)-1-methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}amino)-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propyl)propanamide .
Uniqueness
N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-18-22(24-23(28-18)19-11-5-2-6-12-19)17-25(20-13-7-3-8-14-20)29(26,27)21-15-9-4-10-16-21/h2-16H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMXCCCWXDNBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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